Cas no 831-82-3 (4-Phenoxyphenol)

Il 4-Fenossifenolo è un composto organico aromatico utilizzato come intermedio chimico in diverse applicazioni industriali. La sua struttura chimica, caratterizzata da un gruppo fenossilico legato a un anello fenolico, conferisce proprietà utili come stabilità termica e resistenza all'ossidazione. Questo composto trova impiego nella sintesi di polimeri, resine e additivi, dove contribuisce a migliorare le prestazioni dei materiali finali. La sua purezza e la bassa reattività laterale lo rendono adatto per processi di produzione ad alta precisione. Inoltre, il 4-Fenossifenolo è apprezzato per la sua compatibilità con diverse matrici chimiche, facilitandone l'integrazione in formulazioni complesse.
4-Phenoxyphenol structure
4-Phenoxyphenol structure
Nome del prodotto:4-Phenoxyphenol
Numero CAS:831-82-3
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00002331
CID:40039
PubChem ID:24853827

4-Phenoxyphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Phenoxyphenol
    • 4-HYDROXYDIPHENYL ETHER
    • Hydroquinone monophenyl ether
    • p-Phenoxyphenol
    • Phenol, 4-phenoxy-
    • p-Hydroxydiphenyl ether
    • Phenol, p-phenoxy-
    • 4-(phenyloxy)phenol
    • D83R742GJR
    • ZSBDGXGICLIJGD-UHFFFAOYSA-N
    • 4-phenoxyphenol methanol clathrate
    • 4-phenoxy-phenol
    • 4-phenoxy phenol
    • 4-(Phenoxy)phenol
    • 4-(phenoxy)-phenol
    • PubChem22528
    • DSSTox_CID_2127
    • 2_vac_100K
    • DSSTox_RID_76498
    • 2_vac_293K
    • DSSTox_GS
    • 4-Phenoxyphenol (ACI)
    • Phenol, p-phenoxy- (6CI, 7CI, 8CI)
    • NSC 25027
    • 4-phenoxyphenol acetone clathrate
    • 4-Phenoxyphenol, 99%
    • UNII-D83R742GJR
    • BDBM398051
    • FT-0645037
    • SCHEMBL74847
    • Q17310077
    • AC-907/25014304
    • MFCD00002331
    • NCGC00257532-01
    • Z104478356
    • AKOS000119371
    • BIF-44
    • NSC25027
    • DTXCID802127
    • 4-Hydroxydiphenyl Ether; Hydroquinone Monophenyl Ether; NSC 25027; p-Hydroxydiphenyl Ether; p-Phenoxyphenol; Phenol, p-phenoxy- (6CI,7CI,8CI)
    • 831-82-3
    • Tox21_302190
    • P0950
    • CGA-26021
    • NSC-25027
    • STR06800
    • CS-B0818
    • F21246
    • A840521
    • W-104150
    • SY001783
    • US10322118, Entry 9
    • EINECS 212-611-1
    • CHEMBL224318
    • CAS-831-82-3
    • NS00014371
    • HX8
    • DTXSID2022127
    • CHEBI:39264
    • PS-8471
    • EN300-20480
    • DB-028997
    • GLXC-10547
    • MDL: MFCD00002331
    • Inchi: 1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
    • Chiave InChI: ZSBDGXGICLIJGD-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(OC2C=CC=CC=2)=CC=1
    • BRN: 2047182

Proprietà calcolate

  • Massa esatta: 186.06800
  • Massa monoisotopica: 186.06808
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 29.5
  • Conta Tautomer: 2
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1.1032 (rough estimate)
  • Punto di fusione: 83.0 to 86.0 deg-C
  • Punto di ebollizione: 167°C/3mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 338 ° f
    Celsius: 170 ° c
  • Indice di rifrazione: 1.6010 (estimate)
  • Solubilità: toluene: 0.1 g/mL, clear
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 3.18450
  • Solubilità: Insolubile in acqua, solubile in benzene, etere e altri solventi organici.

4-Phenoxyphenol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Inert atmosphere,Room Temperature
  • TSCA:Yes
  • Frasi di rischio:R36/37/38
  • Gruppo di imballaggio:I; II; III

4-Phenoxyphenol Dati doganali

  • CODICE SA:29095090
  • Dati doganali:

    Codice doganale cinese:

    2909500000

    Panoramica:

    2909500000. fenolo etere\alcol etere fenolo e sua alogenazione\solfonazione\derivati nitrosativi o nitrosativi. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909500000 eteri-fenoli, eteri-alcool-fenoli e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

4-Phenoxyphenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM116809-100g
4-Phenoxyphenol
831-82-3 95%
100g
$106 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044435-100g
4-Phenoxyphenol
831-82-3 98%
100g
¥102.00 2024-07-28
Enamine
EN300-20480-5.0g
4-phenoxyphenol
831-82-3 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-20480-50.0g
4-phenoxyphenol
831-82-3 95.0%
50.0g
$72.0 2025-03-21
abcr
AB118453-100 g
4-Phenoxyphenol, 99%; .
831-82-3 99%
100g
€126.60 2023-05-10
Apollo Scientific
OR0699-5g
4-Phenoxyphenol
831-82-3
5g
£15.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018858-500g
4-Phenoxyphenol
831-82-3 99%
500g
¥357 2024-05-21
Chemenu
CM116809-500g
4-Phenoxyphenol
831-82-3 95%
500g
$458 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018858-100g
4-Phenoxyphenol
831-82-3 99%
100g
¥84 2024-05-21
Enamine
EN300-20480-0.5g
4-phenoxyphenol
831-82-3 95.0%
0.5g
$21.0 2025-03-21

4-Phenoxyphenol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  rt → 120 °C; 0.5 h, 120 °C
1.2 Catalysts: Cuprous chloride ;  120 °C → 180 °C
1.3 180 °C; 9 h, 180 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Study on synthesis of pyriproxyfen
He, Xi-hui; et al, Xihua Daxue Xuebao, 2007, 26(4), 34-35

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Methanol ;  24 h, 25 °C
Riferimento
Solvent-switchable regioselective 1,2- or 1,6-addition of quinones with boronic acids
Xia, Qi; et al, Chemical Communications (Cambridge, 2023, 59(54), 8416-8419

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Ethanol ;  12 - 24 h, rt
Riferimento
Red light-induced highly efficient aerobic oxidation of organoboron compounds using spinach as a photocatalyst
Yan, Peng; et al, Green Chemistry, 2022, 24(23), 9263-9268

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen iodide Solvents: Acetic acid ,  Water
Riferimento
Thyroxine analogs. XII. Deiodination of iodophenyl phenyl ethers with hydriodic acid
Jorgensen, Eugene C.; et al, Journal of Organic Chemistry, 1964, 29(11), 3396-8

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  1 - 3 h, rt
Riferimento
Design, synthesis and insecticidal evaluation of aryloxy dihaloropropene derivatives
Yang, Ji-Chun; et al, Bioorganic & Medicinal Chemistry, 2016, 24(3), 383-390

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium borohydride Solvents: Ethanol
Riferimento
Iodothyronine Deiodinase Mimics. Deiodination of o,o'-Diiodophenols by Selenium and Tellurium Reagents
Vasil'ev, Andrei A.; et al, Journal of Organic Chemistry, 1998, 63(12), 3911-3917

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide
Riferimento
The synthesis of N-(4-phenoxyphenoxyethyl)-O-ethylcarbamate (fenoxycarb)
Kvartskhava, G.; et al, Izvestiya Akademii Nauk Gruzii, 2000, 26(1-2), 83-87

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: 1-Decanethiol ,  Hexamethyldisilazane Catalysts: N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Tetrahydrofuran ,  Hexane ;  3 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 30 min, rt
Riferimento
Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes
Shigeno, Masanori; et al, Organic Chemistry Frontiers, 2022, 9(14), 3656-3663

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  3.5 min
Riferimento
Zinc-catalyzed Williamson ether synthesis in the absence of base
Paul, Satya; et al, Tetrahedron Letters, 2004, 45(48), 8825-8829

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Palladium-Mediated Site-Selective C-H Radio-iodination
Dubost, Emmanuelle; et al, Organic Letters, 2018, 20(19), 6302-6305

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt chloride (CoCl2) (complexes with Ethephon, AMCA-MIL53(Al), amino guanidine nitrate, supp…) ;  9 h, 90 °C
1.2 Solvents: Ethyl acetate
Riferimento
CoII Immobilized on Aminated Magnetic-Based Metal-Organic Framework: An Efficient Heterogeneous Nanostructured Catalyst for the C-O Cross-Coupling Reaction in Solvent-Free Conditions
Mohammadinezhad, Arezou; et al, Catalysis Letters, 2020, 150(2), 332-352

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Improvement on synthesis of 4-phenoxyphenol
Gao, Yong-hong; et al, Huaxue Shijie, 2007, 48(7), 418-420

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  1 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 5
Riferimento
Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature
Xiong, Wenzhang; et al, Journal of the American Chemical Society, 2022, 144(34), 15894-15902

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
A convenient method for the preparation of 4-aryloxyphenols
Yeager, Gary W.; et al, Synthesis, 1991, (1), 63-8

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  2.5 min
Riferimento
Zinc-catalyzed Williamson ether synthesis in the absence of base
Paul, Satya; et al, Tetrahedron Letters, 2004, 45(48), 8825-8829

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) ;  48 h, 130 °C
Riferimento
Catalytic synthesis of diaryl ethers with magnetically recoverable Fe3O4 nanoparticles under solvent-free and ligand-free conditions
Feng, Cuilan; et al, Yingyong Huaxue, 2014, 31(5), 536-540

Synthetic Routes 17

Condizioni di reazione
Riferimento
Inorganic and organic byproducts of the reactions between chlorite, activated carbon, and phenolic compounds
Karpel Vel Leitner, Nathalie; et al, Environmental Science and Technology, 1994, 28(2), 222-30

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Dimethylformamide ,  Water ;  30 min, 115 °C
Riferimento
Efficient Microwave-Assisted Pd-Catalyzed Hydroxylation of Aryl Chlorides in the Presence of Carbonate
Yu, Chao-Wu; et al, Organic Letters, 2012, 14(14), 3688-3691

Synthetic Routes 19

Condizioni di reazione
Riferimento
The role of stereoelectronic factors in the oxidation of phenols
Armstrong, David R.; et al, Tetrahedron Letters, 1983, 24(10), 1071-4

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Boric acid (H3BO3) Catalysts: Palladium diacetate ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: N-Methyl-2-pyrrolidone ;  24 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid
Song, Zhi-Qiang; et al, Organic Letters, 2020, 22(21), 8470-8474

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2294849-98-0 (graphene oxide supported) Solvents: Dimethylformamide ;  24 h, 100 °C
Riferimento
A new strategy to design a graphene oxide supported palladium complex as a new heterogeneous nanocatalyst and application in carbon-carbon and carbon-heteroatom cross-coupling reactions
Bahrami, Kiumars ; et al, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Hydrogen iodide Solvents: Acetic acid ,  Water
Riferimento
Thyroxine analogs. IV. Synthesis of aliphatic and alicyclic ethers of 3,5-diiodo-D-tyrosine
Jorgensen, Eugene C.; et al, Journal of Organic Chemistry, 1961, 26, 894-900

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Rhodium, bis[μ-(acetato-κO:κO′)]bis(acetato-κO)bis(2,2′-bipyridine-κN1,κN1′)di-,… Solvents: Dimethylformamide ;  18 h, 1 atm, rt
Riferimento
Bimetallic Photoredox Catalysis: Visible Light-Promoted Aerobic Hydroxylation of Arylboronic Acids with a Dirhodium(II) Catalyst
Yang, Hsiang-Ming; et al, Journal of Organic Chemistry, 2020, 85(4), 2040-2047

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Graphene (oxide) Solvents: Water ;  rt; 5 min, rt
Riferimento
Graphene Oxide as a Carbocatalyst for Sustainable ipso-Hydroxylation of Arylboronic Acids: A Simple and Straightforward Strategy To Access Phenols
Karthik, Murugan; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 9028-9034

Synthetic Routes 25

Condizioni di reazione
1.1 Catalysts: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran ;  185 °C
Riferimento
Sodium Hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Tetrafluoroboric acid Solvents: Ethanol ,  Water
Riferimento
A synthesis of dl-thyronine via 4-chloromethyl-4'-nitrodiphenyl ether
Southwick, Philip L.; et al, Journal of the American Chemical Society, 1953, 75, 5877-80

4-Phenoxyphenol Raw materials

4-Phenoxyphenol Preparation Products

4-Phenoxyphenol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:831-82-3)4-Phenoxyphenol
Numero d'ordine:A840521
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:50
Prezzo ($):419.0
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:831-82-3)4-phenoxyphenol
Numero d'ordine:sfd14485
Stato delle scorte:in Stock
Quantità:200KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally

4-Phenoxyphenol Letteratura correlata

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
(CAS:831-82-3)
SFD1469
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:831-82-3)4-Phenoxyphenol
1692786
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta